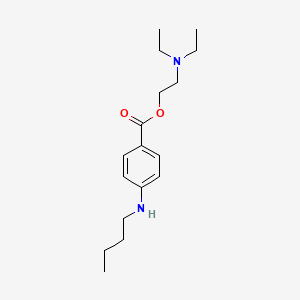
Farmocaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Butylaminobenzoyldiethylaminoethyl is a chemical compound known for its use as a local anesthetic. It was widely used in Japan during the 1940s to 1960s for spinal anesthesia and is still used in some specialties for topical and infiltrative anesthesia . The compound is known for its effectiveness in providing pain relief and is an alternative for patients allergic to other anesthetics like lidocaine or bupivacaine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P-Butylaminobenzoyldiethylaminoethyl involves several steps. One common method includes the reaction of p-aminobenzoic acid with butylamine to form p-butylaminobenzoic acid. This intermediate is then reacted with diethylaminoethyl chloride under basic conditions to yield P-Butylaminobenzoyldiethylaminoethyl .
Industrial Production Methods
Industrial production of P-Butylaminobenzoyldiethylaminoethyl typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
P-Butylaminobenzoyldiethylaminoethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
P-Butylaminobenzoyldiethylaminoethyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in neurobiology research.
Medicine: Investigated for its potential use in pain management and as an alternative anesthetic.
Industry: Utilized in the formulation of topical anesthetics and other pharmaceutical products.
Wirkmechanismus
The mechanism of action of P-Butylaminobenzoyldiethylaminoethyl involves blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The compound targets specific molecular pathways involved in nerve signal transmission, making it effective as a local anesthetic .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Bupivacaine: Known for its longer duration of action compared to P-Butylaminobenzoyldiethylaminoethyl.
Procaine: An older anesthetic with a shorter duration of action and different side effect profile.
Uniqueness
P-Butylaminobenzoyldiethylaminoethyl is unique due to its specific chemical structure, which provides a balance between potency and duration of action. It is also less likely to cause allergic reactions compared to some other anesthetics, making it a valuable alternative in clinical settings .
Eigenschaften
CAS-Nummer |
3772-42-7 |
|---|---|
Molekularformel |
C17H28N2O2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 4-(butylamino)benzoate |
InChI |
InChI=1S/C17H28N2O2/c1-4-7-12-18-16-10-8-15(9-11-16)17(20)21-14-13-19(5-2)6-3/h8-11,18H,4-7,12-14H2,1-3H3 |
InChI-Schlüssel |
JQMCLLAJJLVYOC-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(CC)CC |
Kanonische SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(CC)CC |
Key on ui other cas no. |
3772-42-7 |
Synonyme |
p-(butylamino)benzoic acid-2-(diethylamino)ethyl ester T-caine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















